1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
CAS No.: 1339909-78-2
Cat. No.: VC7119625
Molecular Formula: C10H10ClF3O
Molecular Weight: 238.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339909-78-2 |
|---|---|
| Molecular Formula | C10H10ClF3O |
| Molecular Weight | 238.63 |
| IUPAC Name | 1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene |
| Standard InChI | InChI=1S/C10H10ClF3O/c11-7-8-2-1-3-9(6-8)15-5-4-10(12,13)14/h1-3,6H,4-5,7H2 |
| Standard InChI Key | VHVVVQXKXSNIFT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCCC(F)(F)F)CCl |
Introduction
Overview of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₀ClF₃O and a molecular weight of 238.63 g/mol . The compound features a benzene ring substituted with a chloromethyl group (–CH₂Cl) at the 1-position and a 3,3,3-trifluoropropoxy group (–OCH₂CF₃) at the 3-position. This structural configuration combines the electronic effects of fluorine atoms with the reactivity of the chloromethyl moiety, making it a versatile intermediate in organic synthesis. While the compound’s CAS number remains unspecified in available literature , its synthetic utility and physicochemical properties have been inferred from analogous structures and experimental data .
Chemical and Physical Properties
Molecular Structure and Stereochemistry
The benzene core adopts a planar geometry, with the chloromethyl and trifluoropropoxy groups introducing steric and electronic perturbations. The trifluoropropoxy group’s –CF₃ moiety creates a strong electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity at the chloromethyl site . Though the compound lacks chiral centers, its conformational flexibility allows for varied intermolecular interactions in solution or solid states .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClF₃O | |
| Molecular Weight (g/mol) | 238.63 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in organic solvents (e.g., DCM, DMF) |
The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) is inferred from synthetic protocols for analogous trifluoropropoxy-substituted aromatics . Its stability under acidic or basic conditions remains uncharacterized but may resemble related chloromethylbenzenes, which hydrolyze slowly in aqueous media .
Synthesis and Manufacturing
Synthetic Routes
The preparation of 1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene likely involves a two-step strategy:
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Etherification: Introduction of the 3,3,3-trifluoropropoxy group via nucleophilic aromatic substitution.
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Chloromethylation: Addition of the chloromethyl group using chloromethylation reagents.
Step 1: Formation of the Trifluoropropoxy Substituent
A phenol derivative (e.g., 3-hydroxybenzaldehyde) reacts with 3,3,3-trifluoropropan-1-ol under basic conditions. For example, potassium carbonate (K₂CO₃) in DMF at 80°C facilitates the SN2 reaction, displacing the hydroxyl proton with the trifluoropropoxy group :
This method mirrors the synthesis of 1-bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f) reported in SARS-CoV-2 protease inhibitor research .
Step 2: Chloromethylation
The chloromethyl group is introduced via chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂):
This approach is analogous to chloromethylation procedures for agrochemical intermediates .
Purification and Yield
Crude product purification typically involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Reported yields for similar compounds range from 60–75% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (400 MHz, CDCl₃) for the compound are extrapolated from related structures :
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Aromatic protons: δ 7.30–6.80 (multiplet, 4H, Ar–H).
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Trifluoropropoxy –CH₂–: δ 4.20 (t, J = 6.5 Hz, 2H, OCH₂).
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Trifluoropropoxy –CF₃CH₂–: δ 2.70 (qt, J = 10.4 Hz, 2H, CF₃CH₂).
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Chloromethyl –CH₂Cl: δ 4.60 (s, 2H, CH₂Cl).
¹³C NMR would show signals for the aromatic carbons (δ 110–160), OCH₂ (δ 70–75), CF₃CH₂ (δ 30–35, split due to coupling with fluorine), and CH₂Cl (δ 45–50) .
Mass Spectrometry
The electron ionization (EI-MS) spectrum should display a molecular ion peak at m/z 238.63 (C₁₀H₁₀ClF₃O⁺), with fragmentation patterns including loss of –CH₂Cl (m/z 183.57) and –OCH₂CF₃ (m/z 123.03) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s trifluoropropoxy group enhances lipophilicity and metabolic stability, making it valuable for drug candidates. For instance, similar structures are used in antiviral agents targeting SARS-CoV-2 main protease .
Agrochemical Synthesis
Chloromethyl aromatics serve as precursors to herbicides and insecticides. Patent WO2024085224A1 highlights trifluoropropoxy-substituted benzoxazoles as pesticidal agents, suggesting potential downstream applications .
Material Science
The –CF₃ group’s low surface energy could aid in designing hydrophobic coatings or polymer additives .
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